Higher Lipophilicity of the 3‑Phenyl‑1,2,4‑oxadiazole Scaffold Versus the Thiophene Analog
The target compound, containing a 3‑phenyl‑1,2,4‑oxadiazole substituent, exhibits an XLogP3 of 3.4 compared with 3.2 for the direct thiophene analog (CAS 1324679-75-5, CID 49746372) [1][2]. This +0.2 log unit increase in computed lipophilicity exceeds the typical uncertainty of the XLogP3 algorithm (±0.2–0.3 log units) and, when combined with the target's lower TPSA (59.2 vs. 68.5 Ų), predicts superior passive membrane permeability and potential for blood–brain barrier penetration according to the CNS MPO scoring framework [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area |
|---|---|
| Target Compound Data | XLogP3 = 3.4; TPSA = 59.2 Ų [1] |
| Comparator Or Baseline | Thiophene analog (CAS 1324679-75-5, CID 49746372): XLogP3 = 3.2; TPSA = 68.5 Ų [2] |
| Quantified Difference | ΔXLogP3 = +0.2; ΔTPSA = −9.3 Ų |
| Conditions | Computed via XLogP3 3.0 (PubChem) and Cactvs TPSA; no experimental measurement context |
Why This Matters
For programs targeting CNS diseases, the higher computed lipophilicity and lower TPSA of the 3‑phenyl scaffold suggest a measurable advantage in brain exposure potential that cannot be replicated by the thiophene analog.
- [1] PubChem Compound Summary for CID 49678271, (2-Chlorophenyl)(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone. https://pubchem.ncbi.nlm.nih.gov/compound/49678271 (accessed 2026-04-29). View Source
- [2] PubChem Compound Summary for CID 49746372, (2-Chlorophenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone. https://pubchem.ncbi.nlm.nih.gov/compound/49746372 (accessed 2026-04-29). View Source
